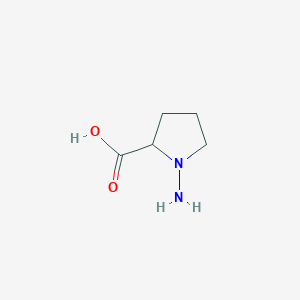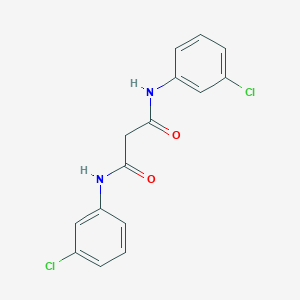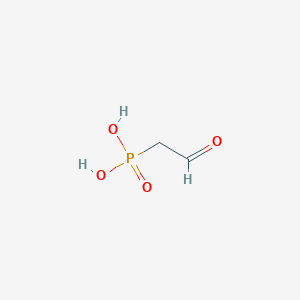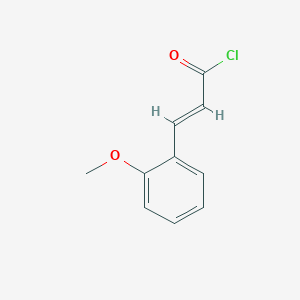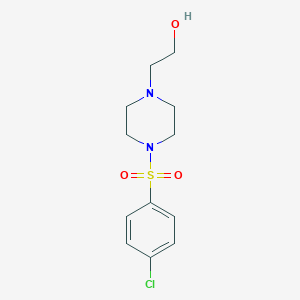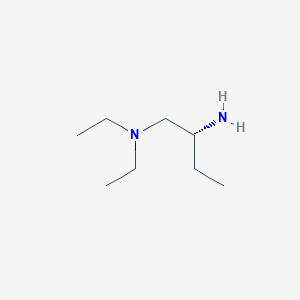
(2R)-1-N,1-N-diethylbutane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-N,1-N-diethylbutane-1,2-diamine, commonly known as DEBD, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a colorless liquid that is soluble in water and organic solvents. The compound has two chiral centers, making it a potential candidate for asymmetric synthesis.
科学的研究の応用
DEBD has been extensively studied for its applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of chiral compounds. DEBD has also been used as a resolving agent for the separation of racemic mixtures.
作用機序
The mechanism of action of DEBD is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. DEBD can coordinate with metal catalysts to form chiral complexes, which can then catalyze asymmetric reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of DEBD. However, studies have shown that it is non-toxic and has low acute toxicity. It is also biodegradable and does not accumulate in the environment.
実験室実験の利点と制限
DEBD has several advantages for lab experiments, including its high selectivity and efficiency in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one limitation of DEBD is its low solubility in some solvents, which can limit its applications in certain reactions.
将来の方向性
There are several potential future directions for DEBD research. One area of interest is the development of new synthetic methods using DEBD as a chiral auxiliary. Another area of focus is the use of DEBD in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, further research is needed to fully understand the mechanism of action and potential biological effects of DEBD.
Conclusion:
In conclusion, DEBD is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in asymmetric synthesis and the synthesis of chiral compounds make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential biological effects.
合成法
DEBD can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with diethylamine, the reductive amination of 2-amino-1-butanol with diethylamine, and the reaction of 1,4-dibromobutane with a chiral amine catalyst. The latter method has been found to be the most efficient and selective for the synthesis of DEBD.
特性
CAS番号 |
16250-34-3 |
|---|---|
製品名 |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
分子式 |
C8H20N2 |
分子量 |
144.26 g/mol |
IUPAC名 |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
InChIキー |
DFSMJKLTTCAJDF-MRVPVSSYSA-N |
異性体SMILES |
CC[C@H](CN(CC)CC)N |
SMILES |
CCC(CN(CC)CC)N |
正規SMILES |
CCC(CN(CC)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



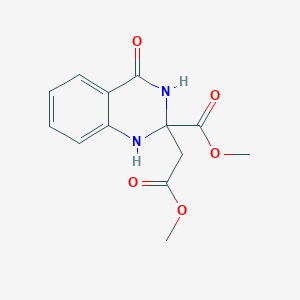



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
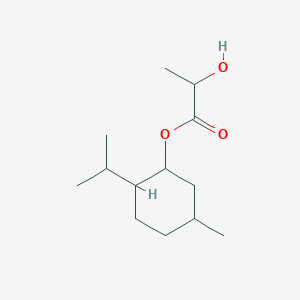
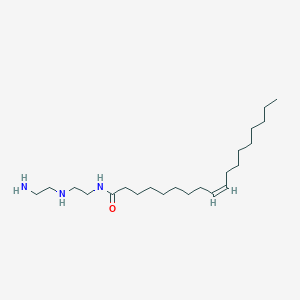
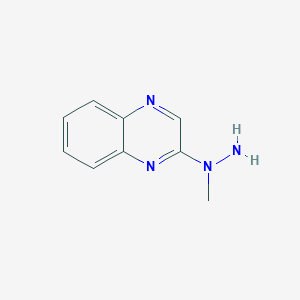
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
